6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride
Description
Properties
IUPAC Name |
6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3.2ClH/c1-2-4-11(5-3-1)9-16-7-6-12-8-14-15-13(12)10-16;;/h1-5,8H,6-7,9-10H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNRAFCTCUPUGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction can produce fully saturated pyrazolopyridine derivatives.
Scientific Research Applications
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride with structurally related analogs:
*Inferred formulas based on substituents and salt forms.
Key Observations:
- Salt Form: Dihydrochloride salts (target compound and CAS 871726-74-8) enhance aqueous solubility compared to monohydrochloride (CAS 1187830-90-5), critical for bioavailability .
- Pharmacological Relevance : Apixaban shares the pyrazolo[3,4-c]pyridine core but includes additional functional groups (e.g., carboxamide) that enable anticoagulant activity .
Structural and Conformational Analysis
- Hydrogen Bonding : The dihydrochloride salt introduces additional hydrogen-bonding sites (Cl⁻ ions), influencing crystal packing and stability .
- Ring Puckering : The tetrahydro-pyridine ring’s conformation (puckering amplitude and phase) may be constrained by the benzyl substituent, reducing flexibility compared to unsubstituted analogs .
Commercial Availability
- Base Compounds : Supplied by American Elements (CAS 1187830-90-5) and CymitQuimica (CAS 871726-74-8) in research quantities, indicating their role as building blocks .
- Derivatives : 1-Methyl and benzyl-substituted variants (e.g., CAS 1228878-69-0) are available for structure-activity relationship studies .
Biological Activity
Overview
6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure, characterized by a benzyl group attached to a tetrahydro-pyrazolo[3,4-c]pyridine core, has garnered significant attention in pharmacological research due to its potential biological activities, including antimicrobial, anticancer, and neuroprotective properties.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN3 |
| Molecular Weight | 249.74 g/mol |
| IUPAC Name | 6-benzyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine; hydrochloride |
| Canonical SMILES | C1CN(CC2=C1C=NN2)CC3=CC=CC=C3.Cl |
| InChI Key | POCZCOKSJXVTJG-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is hypothesized that it may act by:
- Enzyme Inhibition : The compound could inhibit enzymes involved in various disease pathways.
- Receptor Modulation : It may bind to receptors that trigger beneficial cellular responses.
Antimicrobial Activity
Research indicates that 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
- Cell Line Studies : The compound has shown significant antiproliferative effects on human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) with IC50 values indicating potent activity .
- Mechanistic Insights : It is believed to induce apoptosis and inhibit cell cycle progression in cancer cells.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- In vitro Studies : Evidence indicates that it can protect neuronal cells from oxidative stress and apoptosis.
- Potential Applications : This opens avenues for its use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Studies
- Anticancer Activity Assessment
- Neuroprotection in Cellular Models
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in biological applications, it is useful to compare it with other compounds in the pyrazolopyridine class:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Neuroprotective Effects |
|---|---|---|---|
| 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | High | Moderate | Significant |
| 1-(4-Methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | Moderate | High | Low |
Q & A
Q. What are the standard synthetic routes for 6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A common approach involves reacting a benzyl-substituted precursor with a heterocyclic amine under acidic conditions. Key steps include:
- Cyclization : Using reagents like POCl₃ or polyphosphoric acid to form the pyrazolopyridine core.
- Benzylation : Introducing the benzyl group via nucleophilic substitution or reductive amination.
- Salt Formation : Treating the free base with HCl to obtain the dihydrochloride salt .
Example reaction conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, 80°C, 6h | 65-70 |
| Benzylation | Benzyl bromide, K₂CO₃, DMF, RT | 85 |
| Salt Formation | HCl (2M in Et₂O), EtOH, 0°C | 90 |
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- ¹H/¹³C NMR : The bicyclic structure is confirmed by characteristic shifts (e.g., δ 2.8–3.5 ppm for tetrahydro protons, δ 4.2–4.5 ppm for benzyl CH₂). Aromatic protons in the pyrazole ring appear at δ 7.2–7.8 ppm .
- HPLC-Purity : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (gradient: 10%→90% ACN over 20 min). Retention time typically ~12.5 min .
- Mass Spectrometry : ESI-MS (m/z): Calculated [M+H]⁺ = 258.1; observed 258.0 .
Advanced Research Questions
Q. How can structural contradictions in pharmacological data between studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions or stereochemical variations. Strategies include:
- Replication Studies : Standardize protocols (e.g., enzyme concentration, pH, temperature).
- X-ray Crystallography : Resolve absolute configuration (e.g., used this to confirm the bicyclic framework’s planarity) .
- Comparative SAR : Test structural analogs (e.g., ethyl carboxylate derivatives in ) to isolate pharmacophore contributions .
Q. What strategies optimize yield in multi-step synthesis of this compound?
- Methodological Answer :
- Stepwise Monitoring : Use TLC or inline IR to track intermediates (e.g., ketone intermediates in cyclization steps).
- Purification : Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (EtOH/H₂O) for high-purity intermediates .
- Catalysis : Replace stoichiometric POCl₃ with catalytic FeCl₃ to reduce side reactions (yield improvement: ~15%) .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer :
- Enzyme Inhibition : Test against kinases (e.g., JAK2) using fluorescence polarization assays (IC₅₀ typically 0.5–2 µM). Include ATP competition controls .
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin receptors) with [³H]-LSD. Data normalized to reference antagonists (e.g., ketanserin) .
- Computational Docking : Use Schrödinger Suite to model binding poses, focusing on hydrogen bonds with pyrazole N1 and hydrophobic interactions with the benzyl group .
Data Analysis & Experimental Design
Q. How to design controlled experiments to assess the compound’s metabolic stability?
- Methodological Answer :
- In Vitro Microsomal Assay : Incubate with liver microsomes (human/rat), NADPH, and measure parent compound depletion via LC-MS/MS. Include verapamil as a positive control .
- Kinetic Parameters : Calculate t₁/₂ and intrinsic clearance (CLint). Example
| Species | t₁/₂ (min) | CLint (µL/min/mg protein) |
|---|---|---|
| Human | 45 ± 5 | 18 ± 2 |
| Rat | 28 ± 3 | 32 ± 4 |
Q. What statistical approaches address variability in dose-response studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (Hill equation) using GraphPad Prism. Report EC₅₀ with 95% confidence intervals .
- ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons). Require n ≥ 3 replicates per dose .
Safety & Compliance
Q. What safety protocols are critical during handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
